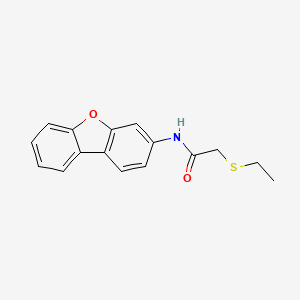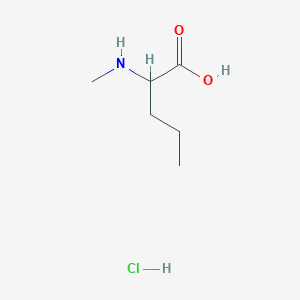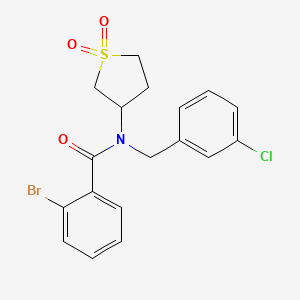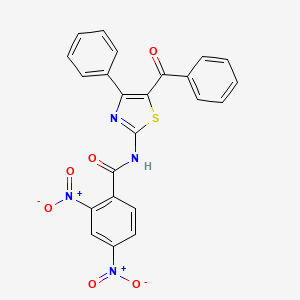
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide” is a complex organic compound that contains several functional groups and rings, including a pyrrolidine ring, a triazine ring, and a nicotinamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrrolidine ring provides a basic nitrogen atom, the triazine ring contributes to aromaticity and stability, and the methoxy and nicotinamide groups could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nicotinamide and methoxy groups could increase its solubility in polar solvents, while the aromatic triazine ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Metabolic Roles
Nicotinamide derivatives, including N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide, play significant roles in mammalian, insect, and bacterial metabolism. Ellinger, Fraenkel, and Abdel Kader (1947) discussed the utilization of nicotinamide derivatives against pellagra, indicating their importance in vitamin B3 metabolism and pellagra prevention (Ellinger, Fraenkel, & Abdel Kader, 1947).
Enzymatic Activity and Inhibition
Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide and structurally related compounds. Studies by Babault et al. (2018) and others have focused on discovering inhibitors for NNMT, which is implicated in various diseases due to its regulation of metabolic pathways (Babault et al., 2018).
Corrosion Inhibition
Nicotinamide derivatives have been investigated for their corrosion inhibition effects on metals, demonstrating the chemical versatility and application potential of these compounds in industrial settings. Chakravarthy, Mohana, and Kumar (2014) studied the inhibition efficiency of nicotinamide derivatives on mild steel in hydrochloric acid, highlighting their potential in corrosion protection (Chakravarthy, Mohana, & Kumar, 2014).
Therapeutic Potential
Research has also explored the therapeutic potential of nicotinamide derivatives in disease treatment. Ganzetti et al. (2018) investigated the role of NNMT in cutaneous malignant melanoma, suggesting that NNMT could serve as a biomarker for the disease (Ganzetti et al., 2018). Similarly, novel pyrimidine-5-carboxamide compounds have been identified as NNMT inhibitors with potential applications in treating diabetes and metabolic disorders (Sabnis, 2021).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further studies to elucidate its physical and chemical properties, investigations into its potential uses in various applications (such as in the synthesis of other compounds or as a potential drug), and assessments of its safety and environmental impact .
Eigenschaften
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-23-15-19-12(18-14(20-15)21-7-2-3-8-21)10-17-13(22)11-5-4-6-16-9-11/h4-6,9H,2-3,7-8,10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBWSIXROCTPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2812863.png)

![7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2812865.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2812867.png)
![1'-(1-(Thiophen-2-yl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2812868.png)
![8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2812869.png)
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine](/img/structure/B2812870.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone oxalate](/img/structure/B2812872.png)

![N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine](/img/structure/B2812879.png)


